molecular formula C16H12O4S2 B1622298 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone CAS No. 22698-81-3

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

Cat. No.: B1622298
CAS No.: 22698-81-3
M. Wt: 332.4 g/mol
InChI Key: XHXPIGHXTFVVOD-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone exerts its effects involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes .

Properties

IUPAC Name

2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S2/c1-5-6(2)10(18)14-13(9(5)17)21-15-11(19)7(3)8(4)12(20)16(15)22-14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXPIGHXTFVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376736
Record name 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22698-81-3
Record name 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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